Tasosartan-d4 is a deuterated form of tasosartan, an angiotensin II receptor antagonist primarily used for treating essential hypertension. The compound is notable for its pharmacological activity and metabolic stability, attributed to the presence of deuterium, which enhances its properties compared to its non-deuterated counterpart. Tasosartan itself has been studied for its ability to block the angiotensin II type 1 receptor, thus inhibiting vasoconstriction and reducing blood pressure.
Tasosartan-d4 is classified as a small molecule and is part of the angiotensin II receptor antagonist class. It is not currently approved for clinical use in the United States but has been explored in various experimental contexts. The compound's DrugBank ID is DB01349, indicating its recognition in drug databases for research purposes .
The synthesis of tasosartan-d4 involves the incorporation of deuterium into the molecular structure of tasosartan. This process typically employs techniques such as:
The synthesis pathway may include several steps, each requiring careful control of reaction conditions to ensure high yield and purity.
The molecular formula for tasosartan-d4 remains similar to that of tasosartan, with the addition of four deuterium atoms. The general structure includes:
The structural representation highlights the arrangement of atoms within the molecule, emphasizing the modified positions where deuterium is incorporated. This modification can influence the compound's interaction with biological targets and its metabolic pathways.
Tasosartan-d4 undergoes similar chemical reactions as tasosartan but may exhibit altered kinetics due to the presence of deuterium. Key reactions include:
These reactions are crucial for understanding how tasosartan-d4 behaves in biological systems compared to its non-deuterated form.
Tasosartan-d4 functions primarily as an antagonist at the angiotensin II type 1 receptor. The mechanism involves:
This mechanism is supported by studies demonstrating that modifications in the molecular structure can enhance or diminish receptor binding efficacy .
Tasosartan-d4 exhibits several notable physical and chemical properties:
Tasosartan-d4 has potential applications in various scientific fields:
Tasosartan-d4 is a deuterated isotopologue of the angiotensin II receptor antagonist tasosartan, where four hydrogen atoms (⁴H or D) replace specific protium (¹H) atoms in the parent molecule. The base compound, tasosartan (C₂₃H₂₁N₇O), features:
In tasosartan-d4, deuteration typically targets metabolically vulnerable sites, analogous to labeling strategies used for losartan-d4 [6] [7]. While exact positions are not explicitly documented for tasosartan-d4, deuterium incorporation likely occurs at:
Table 1: Key Structural Features of Tasosartan-d4
Structural Element | Function | Deuteration Sites |
---|---|---|
Biphenyl-tetrazole | AT1 receptor binding | Likely ortho positions (C-3', C-5') |
Dihydropyridopyrimidinone | Hydrophobic core | Methyl groups (e.g., C₂₃-H₃ → C₂₃-D₃) |
Carboxylic acid/carbonyl | Hydrogen-bond formation | Not typically deuterated |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0